molecular formula C18H29NaO3S B082459 Sodium o-dodecylbenzenesulfonate CAS No. 12627-25-7

Sodium o-dodecylbenzenesulfonate

Cat. No.: B082459
CAS No.: 12627-25-7
M. Wt: 348.5 g/mol
InChI Key: HFQQZARZPUDIFP-UHFFFAOYSA-M
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Description

Sodium o-dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S) is an anionic surfactant characterized by a dodecyl alkyl chain attached to a benzene ring sulfonated at the ortho (2-) position . It is a key isomer within the broader class of sodium dodecylbenzenesulfonates (SDBS), which are mixtures of homologs and isomers with alkyl chains typically ranging from C10 to C16 . Commercial SDBS products, often termed linear alkylbenzene sulfonates (LAS), prioritize linear alkyl chains (87–98% linearity) for enhanced biodegradability and surfactant performance . The ortho isomer distinguishes itself through steric and electronic effects arising from the sulfonate group’s proximity to the alkyl chain, influencing solubility, micelle formation, and interfacial activity .

Q & A

Basic Research Questions

Q. How can researchers synthesize high-purity sodium o-dodecylbenzenesulfonate, and what critical steps ensure structural fidelity?

  • Methodological Answer : The synthesis typically involves sulfonation of o-dodecylbenzene using concentrated sulfuric acid or oleum under controlled temperature (50–80°C). A key step is the Fries rearrangement of phenyl dodecanoate using titanium tetrachloride as a catalyst at high temperatures (180–200°C) to favor ortho-substitution . Post-synthesis, recrystallization from ethanol-water mixtures removes unreacted precursors. Purity is validated via HPLC (>98% purity) and elemental analysis (C, H, S content within 0.4% of theoretical values) .

Q. What analytical techniques are optimal for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify alkyl chain conformation and sulfonate group positioning (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1180 cm1^{-1} (S=O symmetric stretch) and 1040 cm1^{-1} (S-O asymmetric stretch) confirm sulfonate functionality .
  • Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks at m/z 325.486 (C18_{18}H29_{29}NaO3_3S^-) .

Q. How does this compound interact with biomembranes in toxicity studies?

  • Methodological Answer : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity changes. Comparative studies between linear (LAS) and branched (BAS) isomers show BAS (e.g., this compound) disrupt lipid bilayers more severely due to hydrophobic tail packing inefficiencies . Dose-response curves (0.1–10 mM) in rat hepatocyte models quantify EC50_{50} values, with LC-MS/MS validating metabolite profiles .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in adsorption efficiency data of this compound on activated carbon?

  • Methodological Answer :

  • Variable Control : Systematically vary pH (2–12), ionic strength (0.1–1.0 M NaCl), and carbon pore size (microporous vs. mesoporous) to isolate confounding factors .
  • Isotherm Modeling : Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models. Discrepancies arise from pH-dependent sulfonate group ionization (pKa ~1.5), altering electrostatic interactions .
  • Competitive Adsorption : Introduce co-surfactants (e.g., Tween 80) to mimic industrial effluents and quantify displacement via UV-Vis spectroscopy at λ = 224 nm .

Q. What strategies optimize the use of this compound in micellar-enhanced ultrafiltration (MEUF) for pollutant removal?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) Determination : Conduct conductivity measurements at 25°C; CMC for this compound is ~1.2 mM .
  • Operational Parameters : Use a 10 kDa membrane at transmembrane pressures of 0.5–2.0 bar. Monitor rejection coefficients for heavy metals (e.g., Pb2+^{2+}) using ICP-OES, achieving >90% efficiency at surfactant/metal molar ratios ≥5:1 .

Q. How do structural isomers of sodium dodecylbenzenesulfonate affect colloidal stability in nanoparticle synthesis?

  • Methodological Answer :

  • Zeta Potential Analysis : Compare ortho- (negative charge density ~ -40 mV) vs. para-substituted isomers. Ortho isomers induce higher electrostatic stabilization in AuNP synthesis (20 nm size, PDI <0.2) due to steric hindrance from the bulky sulfonate group .
  • Kinetic Studies : Use stopped-flow spectrophotometry to track nucleation rates (t1/2_{1/2} <10 ms for ortho vs. 50 ms for para isomers) .

Q. Data Contradiction Resolution

Q. How can conflicting reports on the ecotoxicity of this compound be reconciled?

  • Methodological Answer :

  • Isomer-Specific Analysis : Separate branched (BAS) and linear (LAS) isomers via reverse-phase HPLC. Toxicity assays (e.g., Daphnia magna LC50_{50}) show BAS is 3–5× more toxic than LAS due to slower biodegradation .
  • Metabolite Profiling : Use 14^{14}C-labeled surfactants in biodegradation studies. BAS produces persistent sulfophenyl carboxylates (SPCs), whereas LAS degrades fully within 28 days .

Q. Methodological Notes

  • Synthesis Optimization : Titanium tetrachloride catalysis increases ortho-substitution yield by 30% compared to AlCl3_3 .
  • Safety Protocols : Handle this compound in fume hoods due to hygroscopicity; store desiccated at 4°C to prevent hydrolysis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Positional Isomers: Ortho vs. Para Substitution

Property Sodium o-Dodecylbenzenesulfonate Sodium p-Dodecylbenzenesulfonate
Molecular Formula C₁₈H₂₉NaO₃S C₁₈H₂₉NaO₃S
CAS Number 82785-43-1 25155-30-0
Sulfonate Position Ortho (2-) Para (4-)
Solubility in Water Moderate High (due to reduced steric hindrance)
Critical Micelle Conc. Higher Lower
Biodegradability Slightly reduced High (preferred in detergents)

The para isomer dominates industrial applications (e.g., detergents) due to superior solubility and micellar efficiency. The ortho isomer’s steric constraints reduce its effectiveness in lowering surface tension but may enhance stability in high-ionic-strength environments .

Linear vs. Branched Alkyl Chains

Property Linear SDBS (LAS) Branched SDBS (ABS)
Alkyl Chain Structure Linear (C10–C16) Branched (e.g., tetrapropylene)
Biodegradability High (>90% in standard tests) Low (phased out due to environmental persistence)
Foaming Capacity Moderate High
Regulatory Status Approved for organic processing Restricted (banned in many regions)

Linear SDBS, including the ortho isomer, is favored in eco-friendly formulations, while branched analogues (ABS) are largely obsolete due to poor biodegradability .

Metal Counterion Variations

Property Sodium Salt (SDBS) Calcium Salt
Solubility High in water Low (precipitates in hard water)
Application Detergents, emulsifiers Lubricants, corrosion inhibitors
Environmental Impact Moderate aquatic toxicity Higher sedimentation potential

Calcium dodecylbenzenesulfonate’s low solubility limits its use in aqueous systems but makes it suitable for non-polar applications .

Functional Comparison with Other Sulfonates

This compound vs. Sodium Dodecyl Sulfate (SDS)

Property This compound Sodium Dodecyl Sulfate (SDS)
Hydrophobic Group Aromatic (benzene + alkyl) Aliphatic (linear alkyl)
Critical Micelle Conc. 0.5–1.5 mM 8–10 mM
Skin Irritation Moderate (H315) High (H315, H318)
Biodegradability High Moderate

SDS’s aliphatic chain confers stronger denaturing properties (used in protein electrophoresis), while SDBS’s aromatic group enhances stability in acidic conditions .

This compound vs. Sodium Sulfosuccinate

Property This compound Sodium Sulfosuccinate
Structure Mono-sulfonated alkylbenzene Di-ester sulfonate
Applications Detergents, wetting agents Emulsifiers, laxatives
Toxicity Profile Chronic aquatic toxicity Low oral toxicity

Sulfosuccinates are milder, making them suitable for pharmaceuticals, whereas SDBS excels in industrial cleaning .

Preparation Methods

Sulfonation Process Optimization

The sulfonation of dodecylbenzene is the cornerstone of SDBS production. Key parameters include:

Reactant Ratios and Conditions

  • SO₃-to-Dodecylbenzene Molar Ratio : Optimal ratios range from 1.05:1 to 1.2:1 to ensure complete sulfonation while minimizing residual SO₃ .

  • Temperature Control : Maintained at 40–45°C to prevent side reactions like sulfone formation .

  • Gas Composition : SO₃ is diluted with dry air to 4–6% concentration to moderate reaction exothermicity .

Reaction Mechanism :

C12H25C6H5+SO3C12H25C6H4SO3H(Dodecylbenzenesulfonic acid)\text{C}{12}\text{H}{25}\text{C}6\text{H}5 + \text{SO}3 \rightarrow \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{SO}3\text{H} \quad \text{(Dodecylbenzenesulfonic acid)}

Aging and Hydrolysis

Post-sulfonation, the product undergoes aging for 0.5–1 hour with 8–15% water to hydrolyze residual SO₃ and stabilize the sulfonic acid .

Neutralization and Sodium Sulfate Removal

Neutralization converts sulfonic acid to its sodium salt while addressing impurities:

Neutralization with NaOH

  • Conditions : Conducted at 30–50°C with NaOH solution until pH 7.5–8.0 is achieved .

  • Side Reaction :

SO3H+2NaOHNa2SO4+H2O(Undesired Na2SO4 formation)\text{SO}3\text{H} + 2\text{NaOH} \rightarrow \text{Na}2\text{SO}4 + \text{H}2\text{O} \quad \text{(Undesired Na}2\text{SO}4 \text{ formation)}

Calcium Chloride Treatment

To remove Na₂SO₄, calcium chloride (CaCl₂) is added in two stages:

  • Primary Precipitation : At 30–50°C , CaCl₂ reacts with Na₂SO₄:

Na2SO4+CaCl2CaSO4+2NaCl\text{Na}2\text{SO}4 + \text{CaCl}2 \rightarrow \text{CaSO}4 \downarrow + 2\text{NaCl}

  • Addition continues until no precipitate forms.

  • Secondary Precipitation : Temperature is raised to 65–85°C to react residual NaOH with CaCl₂:

2NaOH+CaCl2Ca(OH)2+2NaCl2\text{NaOH} + \text{CaCl}2 \rightarrow \text{Ca(OH)}2 \downarrow + 2\text{NaCl}

This dual-step process reduces Na₂SO₄ content by >90% and introduces NaCl, which aids in viscosity adjustment .

Purification and Filtration

The crude product is filtered to remove insoluble CaSO₄ and Ca(OH)₂:

  • Standing Time : 5–8 hours allows complete precipitation .

  • Filtration Methods : Vacuum or pressure filtration ensures high-purity SDBS solution.

Key Parameters and Optimization

Table 1: Comparative Analysis of Sulfonation Conditions

ParameterOptimal RangeEffect on Yield/Purity
SO₃:Dodecylbenzene Ratio1.05:1 – 1.2:1Maximizes sulfonation efficiency
Reaction Temperature40–45°CMinimizes side reactions
Aging Time0.5–1 hourStabilizes sulfonic acid

Table 2: Neutralization and Precipitation Outcomes

StageTemperature (°C)Key ReactionOutcome
Primary Precipitation30–50Na₂SO₄ + CaCl₂ → CaSO₄↓Reduces Na₂SO₄ by 70–80%
Secondary Precipitation65–85NaOH + CaCl₂ → Ca(OH)₂↓Eliminates residual NaOH

Industrial-Scale Production Considerations

Large-scale SDBS production employs continuous reactors and automated neutralization systems. Challenges include:

  • Waste Management : Recycling CaSO₄ for construction materials.

  • Energy Efficiency : Heat recovery from exothermic sulfonation.

Recent Advances in SDBS Synthesis

Modified Surfactant Synthesis

SDBS derivatives, such as formaldehyde-crosslinked variants, exhibit enhanced interfacial activity. For example:

  • SDBS-Formaldehyde Adducts : Improve oil-displacement efficiency by 25% compared to pure SDBS .

Green Chemistry Approaches

  • Bio-based Dodecylbenzene : Derived from renewable resources to reduce environmental impact.

Quality Control and Analytical Methods

  • Purity Analysis : Conducted via titration (ASTM D4251) and HPLC.

  • Residual SO₃ : Detected using ion chromatography.

Properties

IUPAC Name

sodium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQQZARZPUDIFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27176-87-0 (Parent)
Record name Sodium dodecylbenzenesulfonate
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DSSTOX Substance ID

DTXSID0041642
Record name Sodium o-dodecylbenzenesulfonate
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Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15163-46-9, 25155-30-0
Record name Sodium o-dodecylbenzenesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dodecylbenzenesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-dodecyl-, sodium salt (1:1)
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Record name Sodium o-dodecylbenzenesulfonate
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Record name Sodium o-dodecylbenzenesulphonate
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Record name SODIUM O-DODECYLBENZENESULFONATE
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Synthesis routes and methods

Procedure details

Values of α reported for a number of anionic surfactants at air-waterand heptane-water interfaces range from 45 to 72 Å2 . Oh and Shah estimated α of sodium dodecylsulfate at hexadecane/water and air/water interfaces as 68.9 and 5.18 Å2 respectively. Sodium dodecylbenzosulfonate (SDBS), an anionic surfactant, exhibited saturation adsorption on graphon, a hydrophobic surface, at the CMC, with α value of 60 Å2. We obtained α value of 61 Å2 for SDBS at decane-water interface, from a plot of interfacial tension, γ, versus the lnC, using the Wilhelmy plate technique for measuring γ.
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